

Application Notes and Protocols for Intranasal Delivery of GSK2245035

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Compound of Interest

Compound Name: GSK2245035 maleate

Cat. No.: B15194511

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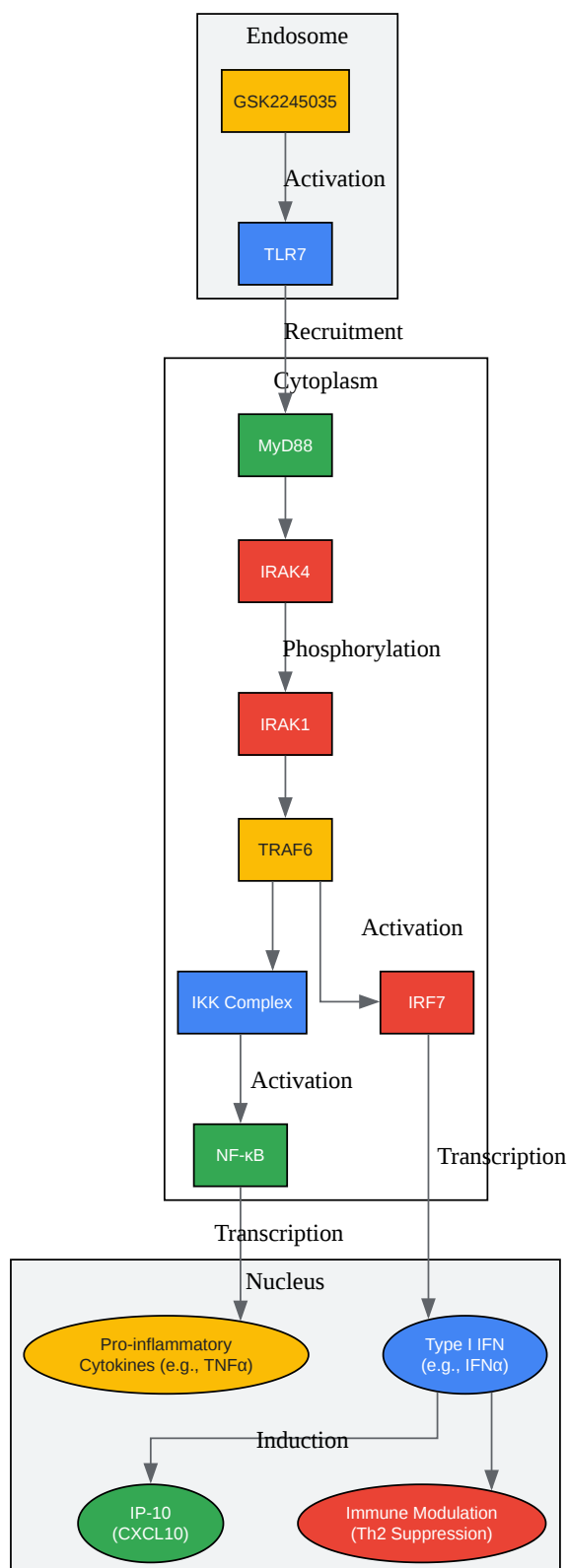
Introduction

GSK2245035 is a potent and selective agonist of Toll-like receptor 7 (TLR7), developed for intranasal administration to modulate the immune response in the airways.[1][2] Activation of TLR7 by GSK2245035 preferentially stimulates the production of Type-1 interferons (IFNs), such as IFN α , which can play a crucial role in rebalancing the immune response in allergic diseases like allergic rhinitis and asthma.[3][4] These application notes provide an overview of the formulation, mechanism of action, and protocols for the intranasal delivery of GSK2245035.

Mechanism of Action

GSK2245035 exerts its pharmacological effect by activating TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[4] Upon binding of GSK2245035, TLR7 initiates a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, including NF- κ B and IRF7, resulting in the production of pro-inflammatory cytokines and a robust Type-1 IFN response. The induced IFNs can suppress Th2-mediated allergic inflammation, which is a key driver of allergic rhinitis and asthma.[3][4] A key biomarker for target engagement of GSK2245035 is the IFN-gamma-inducible protein-10 (IP-10), which shows a dose-dependent increase in both nasal fluids and serum following intranasal administration.[2][5]

Signaling Pathway



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Caption: TLR7 signaling cascade initiated by GSK2245035.

Formulation

Clinical Formulation

The specific composition of the clinical intranasal formulation of GSK2245035 is not publicly available. However, clinical studies have described it as an aqueous solution, with the placebo being a normal saline spray.^[5] For research purposes, a sterile, buffered saline solution at a physiological pH (around 6.5-7.0) would be a suitable vehicle.

Example of a suitable vehicle for intranasal administration:

- Phosphate-buffered saline (PBS), pH 7.0
- Isotonic saline (0.9% NaCl)

Preclinical Formulation

For preclinical studies in mice, GSK2245035 has been formulated in a vehicle of 0.2% Tween 80 in saline. This formulation aids in the solubilization and administration of the compound.

Data Presentation

Table 1: Clinical Study Dosing and Safety Overview

Parameter	GSK2245035 (20 ng)	GSK2245035 (80 ng)	Placebo	Reference
Dose per Administration	20 ng	80 ng	N/A	[5]
Dosing Regimen	Once weekly for 8 weeks	Once weekly for 8 weeks	Once weekly for 8 weeks	[4][5]
Administration Route	Intranasal spray (1 spray per nostril)	Intranasal spray (1 spray per nostril)	Intranasal spray (1 spray per nostril)	[4]
Dose per Actuation	10 ng	10 ng or 20 ng	N/A	[4]
Common Adverse Events	Headache (similar incidence to placebo)	Headache (93% of participants), flu-like symptoms	Headache	[5]
Nasal Inflammation	No evidence	No evidence	No evidence	[5]

Table 2: Pharmacodynamic Response (IP-10 Induction)

Biomarker	Dose	Time Point	Observation	Reference
Serum IP-10	20 ng	24 hours post-dose	Significant increase	[2]
Serum IP-10	80 ng	24 hours post-dose	Dose-related increase	[5]
Nasal IP-10	20 ng	24 hours post-dose	Significant increase	[5]
Nasal IP-10	80 ng	24 hours post-dose	Dose-related increase	[5]

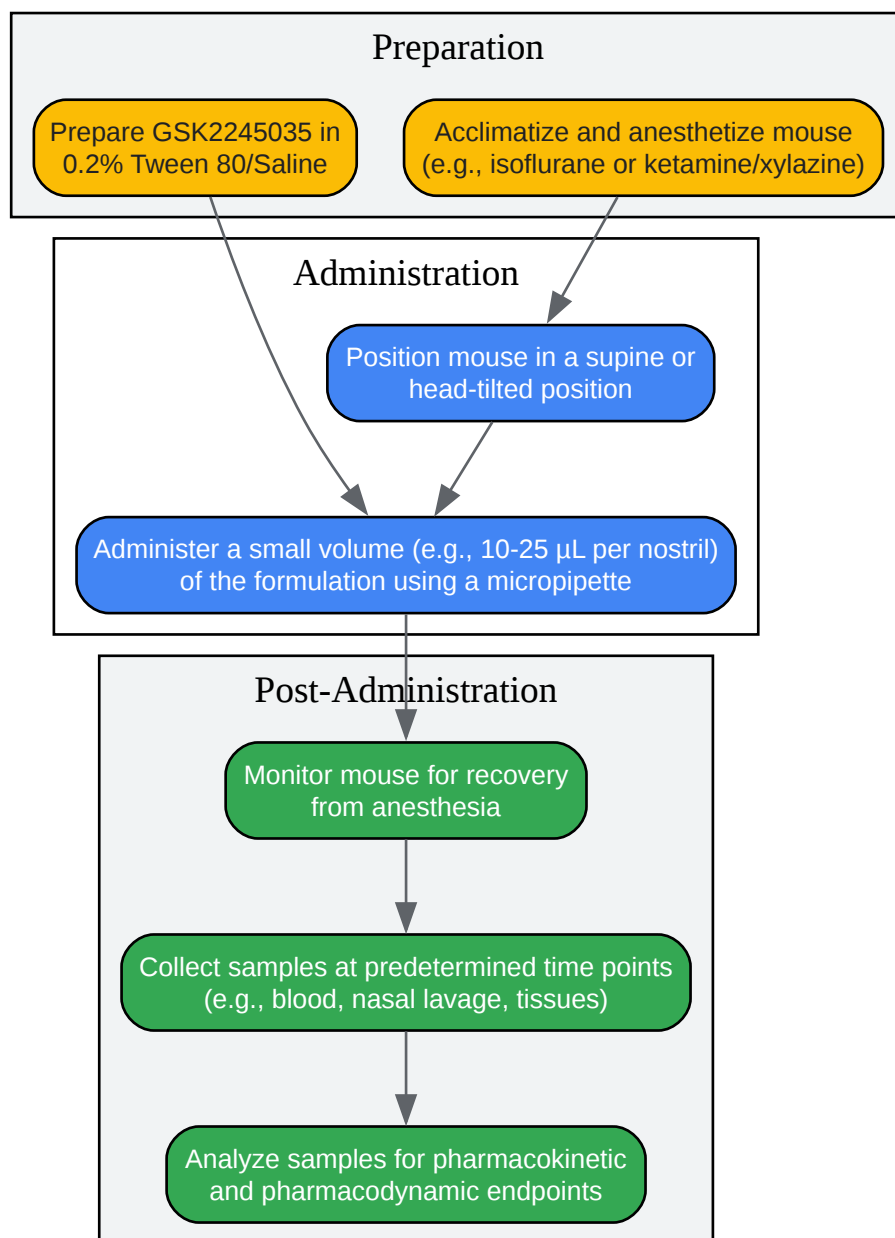
Table 3: Pharmacokinetic Parameters (General Overview)

Note: Detailed pharmacokinetic data for intranasal GSK2245035 is limited in publicly available literature. The information below is a general summary.

Parameter	Observation	Reference
Absorption	Rapid systemic absorption following intranasal delivery.	[6] [7]
Bioavailability	Intranasal administration bypasses first-pass metabolism, but bioavailability can be variable.	[6] [7]
Distribution	Primarily targets the nasal mucosa and associated lymphoid tissue, with subsequent systemic distribution.	[6]
Metabolism	Expected to be metabolized in the liver.	[6]
Elimination	Primarily via renal and fecal routes.	[6]

Experimental Protocols

Experimental Workflow: Preclinical Intranasal Administration in Mice



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Caption: Workflow for preclinical intranasal dosing of GSK2245035 in mice.

Protocol 1: Intranasal Administration of GSK2245035 to Anesthetized Mice

Materials:

- GSK2245035
- 0.2% Tween 80 in sterile saline
- Anesthetic (e.g., isoflurane with vaporizer or ketamine/xylazine solution)
- Micropipette and tips
- Animal handling and restraint equipment

Procedure:

- **Formulation Preparation:** Prepare the desired concentration of GSK2245035 in 0.2% Tween 80/saline. Ensure the solution is well-mixed.
- **Anesthesia:** Anesthetize the mouse using a standardized protocol (e.g., chamber induction with isoflurane or intraperitoneal injection of ketamine/xylazine). Monitor the depth of anesthesia to ensure the animal is unresponsive to toe pinch but maintains a steady respiratory rate.
- **Positioning:** Place the anesthetized mouse in a supine position, with its head slightly tilted back to facilitate the retention of the administered solution in the nasal cavity.
- **Administration:** Using a micropipette, carefully administer a small volume of the GSK2245035 formulation into each nostril. A typical volume is between 10-25 μL per nostril. Administer the liquid slowly to allow for inhalation and to prevent it from entering the lungs.
- **Post-Administration:** Keep the mouse in the supine position for a few minutes after administration to allow for absorption.
- **Recovery:** Place the mouse in a clean cage and monitor it until it has fully recovered from anesthesia.
- **Sample Collection:** At the designated time points, collect blood, nasal lavage fluid, or other tissues for pharmacokinetic and pharmacodynamic analysis.

Protocol 2: Intranasal Administration of GSK2245035 in a Clinical Setting (Based on Published Trial Designs)

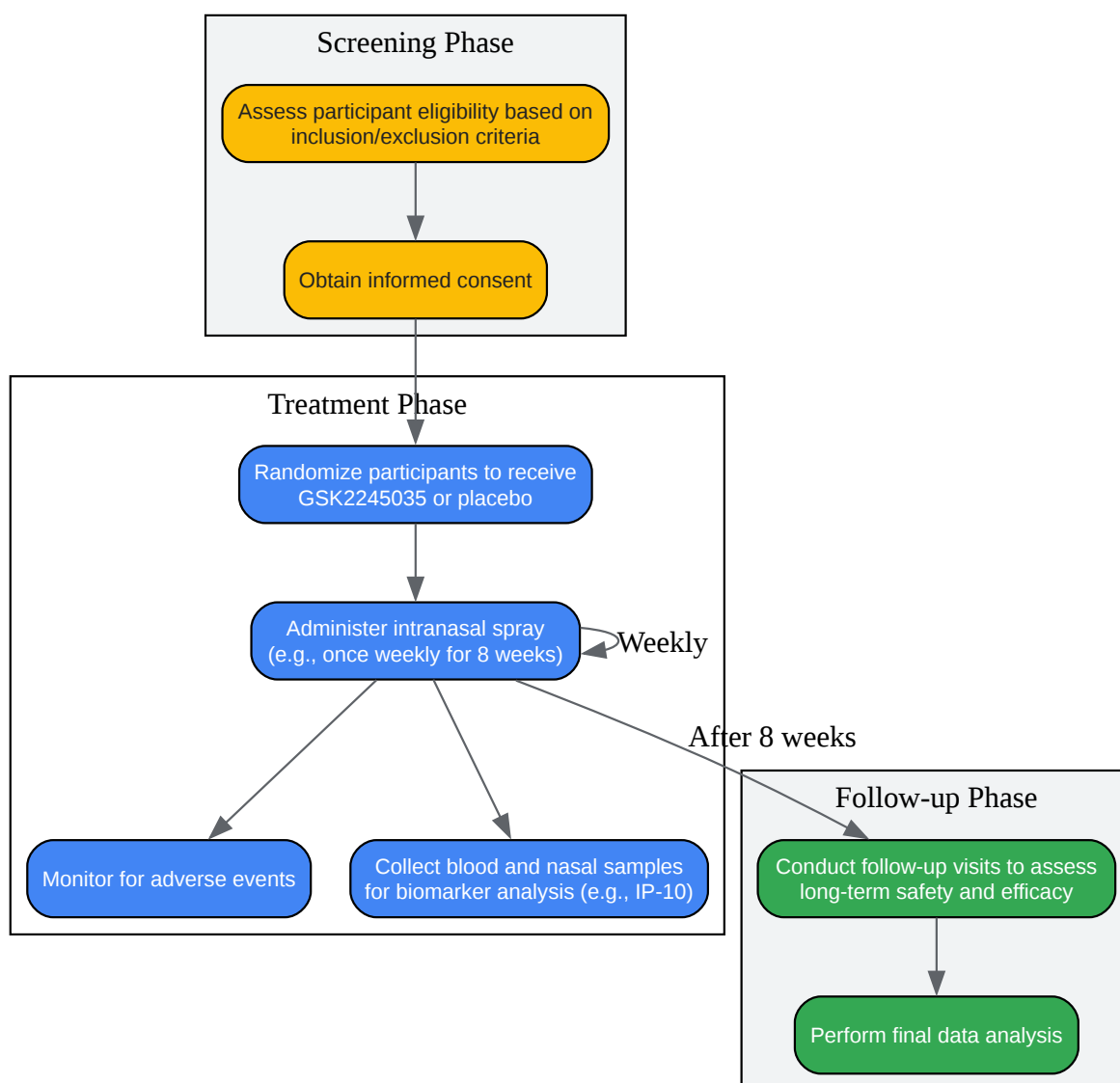
Materials:

- GSK2245035 formulated as an aqueous solution in a nasal spray device (e.g., 10 ng per actuation).
- Placebo (normal saline) in an identical nasal spray device.
- Personal protective equipment for the administrator.

Procedure:

- Participant Preparation: Ensure the participant is seated comfortably and has gently blown their nose to clear any excess mucus.
- Device Priming: If required, prime the nasal spray device according to the manufacturer's instructions to ensure accurate dosing.
- Administration:
 - Instruct the participant to tilt their head slightly forward.
 - Insert the nozzle of the nasal spray device into one nostril, pointing it towards the outer side of the nose.
 - Instruct the participant to breathe in gently through their nose while the administrator actuates the spray.
 - Repeat the procedure for the other nostril.
- Post-Administration: Instruct the participant to avoid sniffing forcefully or blowing their nose for a few minutes after administration to allow for optimal absorption.
- Monitoring: Monitor the participant for any immediate adverse events. For clinical trials, follow the protocol-specified schedule for safety assessments and blood/nasal sample collection for pharmacodynamic analysis.

Experimental Workflow: Clinical Trial of Intranasal GSK2245035



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Caption: General workflow for a clinical trial of intranasal GSK2245035.

Conclusion

GSK2245035 represents a targeted immunomodulatory approach for the treatment of allergic airway diseases. Its intranasal delivery route allows for direct application to the site of allergic inflammation. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals working with GSK2245035 and other TLR7 agonists. Further research is warranted to fully elucidate its therapeutic potential and to optimize its formulation and delivery.

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